3-(2H-Indol-2-ylidene)-N-(2-methylpropyl)-2,3-dihydro-1H-pyrazole-4-carboxamide is a chemical compound with significant relevance in medicinal chemistry and pharmacological research. Its molecular formula is and it possesses a molecular weight of approximately 270.34 g/mol. This compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The synthesis of 3-(2H-Indol-2-ylidene)-N-(2-methylpropyl)-2,3-dihydro-1H-pyrazole-4-carboxamide typically involves several steps:
Technical details regarding the specific reagents and conditions can vary based on the desired purity and yield of the final product. For example, using solvents such as ethanol or dimethyl sulfoxide can enhance reaction efficiency.
The molecular structure of 3-(2H-Indol-2-ylidene)-N-(2-methylpropyl)-2,3-dihydro-1H-pyrazole-4-carboxamide can be represented using various structural formulas:
CC(C)N=C1C(=C(C=C1)C(=O)N)C(=N)N
, indicating its complex structure involving multiple rings and functional groups.Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 270.34 g/mol |
IUPAC Name | 3-(2H-Indol-2-ylidene)-N-(2-methylpropyl)-2,3-dihydro-1H-pyrazole-4-carboxamide |
The chemical reactivity of 3-(2H-Indol-2-ylidene)-N-(2-methylpropyl)-2,3-dihydro-1H-pyrazole-4-carboxamide can be explored through various reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action for 3-(2H-Indol-2-ylidene)-N-(2-methylpropyl)-2,3-dihydro-1H-pyrazole-4-carboxamide primarily involves its interaction with specific biological targets:
Data from pharmacological studies would provide insights into its efficacy and specificity towards these targets.
Experimental data regarding melting points, boiling points, and spectral data (NMR, IR) would further characterize this compound's physical and chemical properties.
3-(2H-Indol-2-ylidene)-N-(2-methylpropyl)-2,3-dihydro-1H-pyrazole-4-carboxamide has several potential applications in scientific research:
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9